![molecular formula C12H22N4O2 B13391438 2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)
2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Interferon receptor agonists are compounds that bind to and activate interferon receptors, which are critical components of the immune response. Interferons are a group of signaling proteins made and released by host cells in response to the presence of pathogens such as viruses, bacteria, parasites, and tumor cells. The activation of interferon receptors by these agonists leads to a cascade of intracellular events that enhance the immune response, making them valuable in the treatment of various diseases, including viral infections and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of interferon receptor agonists typically involves recombinant DNA technology. This process includes the insertion of the interferon gene into a suitable expression vector, which is then introduced into a host cell line, such as Chinese Hamster Ovary cells. The host cells are cultured under specific conditions to express the interferon protein, which is then purified through a series of chromatographic techniques .
Industrial Production Methods: Industrial production of interferon receptor agonists follows a similar recombinant DNA approach but on a larger scale. Bioreactors are used to culture the host cells, and the production process is optimized for maximum yield and purity. The downstream processing involves multiple purification steps, including affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography, to ensure the final product meets the required standards for clinical use .
Chemical Reactions Analysis
Types of Reactions: Interferon receptor agonists primarily undergo binding interactions rather than traditional chemical reactions. they can be involved in post-translational modifications such as phosphorylation, ubiquitination, and glycosylation .
Common Reagents and Conditions: The production and modification of interferon receptor agonists involve various reagents, including enzymes like kinases for phosphorylation and glycosyltransferases for glycosylation. The conditions for these reactions are typically physiological, involving buffered solutions at specific pH and temperature ranges .
Major Products: The major products of these reactions are the modified forms of the interferon receptor agonists, which have enhanced stability, activity, or specificity. For example, phosphorylated interferon receptor agonists can have increased signaling capabilities .
Scientific Research Applications
Interferon receptor agonists have a wide range of applications in scientific research and medicine:
Chemistry: They are used to study protein-protein interactions and signal transduction pathways.
Biology: They play a crucial role in understanding immune responses and the mechanisms of antiviral and antitumor activities.
Medicine: Clinically, interferon receptor agonists are used to treat diseases such as multiple sclerosis, hepatitis B and C, and certain types of cancer. .
Mechanism of Action
Interferon receptor agonists exert their effects by binding to specific interferon receptors on the surface of target cells. This binding triggers the dimerization of the receptor subunits, leading to the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway results in the transcription of interferon-stimulated genes, which produce proteins that have antiviral, antiproliferative, and immunomodulatory effects .
Comparison with Similar Compounds
Interferon-alpha: Used for its antiviral and antitumor properties.
Interferon-beta: Commonly used in the treatment of multiple sclerosis.
Interferon-gamma: Primarily involved in immune regulation and used in chronic granulomatous disease
Uniqueness: Interferon receptor agonists are unique in their ability to modulate the immune response through specific receptor interactions. Unlike other cytokines, interferons have a broad range of effects, including antiviral, antiproliferative, and immunomodulatory activities. This makes them versatile tools in both research and clinical settings .
Properties
Molecular Formula |
C12H22N4O2 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-[[5-methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol |
InChI |
InChI=1S/C12H22N4O2/c1-4-5-6-9(8-17)15-11-10(18-3)7-14-12(13-2)16-11/h7,9,17H,4-6,8H2,1-3H3,(H2,13,14,15,16) |
InChI Key |
MRKKUGDWODATMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)NC1=NC(=NC=C1OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391363.png)
![2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)
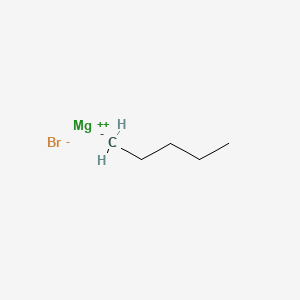
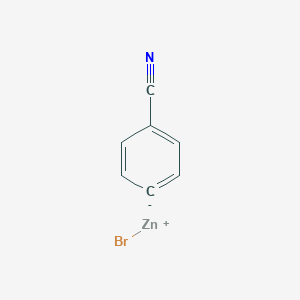
![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
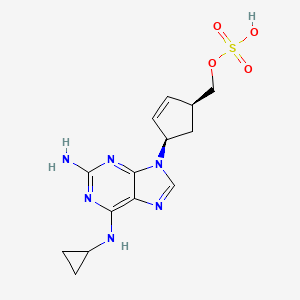
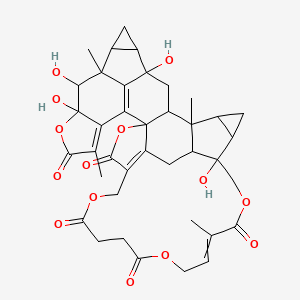
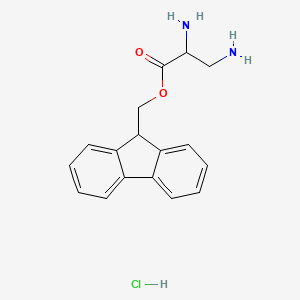
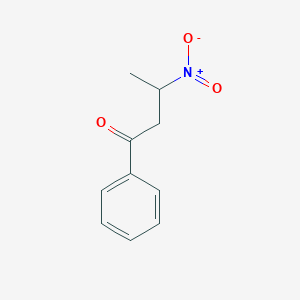
![3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)
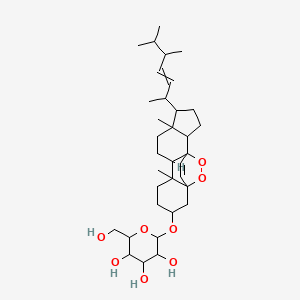
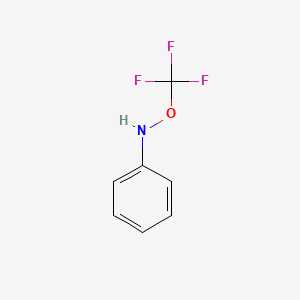
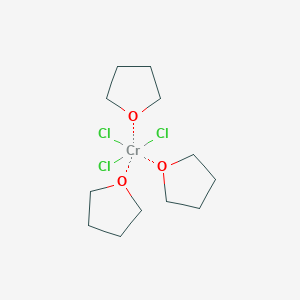
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate](/img/structure/B13391425.png)
